molecular formula C10H7N3O B6274920 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide CAS No. 2731008-72-1

2-cyano-N-(5-ethynylpyridin-3-yl)acetamide

Cat. No.: B6274920
CAS No.: 2731008-72-1
M. Wt: 185.2
InChI Key:
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Description

2-cyano-N-(5-ethynylpyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide typically involves the reaction of 5-ethynylpyridin-3-amine with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with 5-ethynylpyridin-3-amine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(5-ethynylpyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

    Catalysts: Triethylamine, piperidine

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-cyano-N-(5-ethynylpyridin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The cyano and carbonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ethynyl group can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 2-cyano-N-(pyridin-3-yl)methylacetamide

Uniqueness

2-cyano-N-(5-ethynylpyridin-3-yl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other cyanoacetamide derivatives. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the development of novel pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide involves the reaction of 5-ethynyl-3-pyridinecarbonitrile with ethyl chloroacetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "5-ethynyl-3-pyridinecarbonitrile", "ethyl chloroacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-ethynyl-3-pyridinecarbonitrile (1.0 g, 8.0 mmol) and ethyl chloroacetate (1.4 g, 10.0 mmol) in dry diethyl ether (20 mL) and add a catalytic amount of sodium bicarbonate. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with diethyl ether. Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield a yellow oil.", "Step 3: Dissolve the yellow oil in water (20 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 2. Stir the mixture at room temperature for 1 hour.", "Step 4: Add sodium hydroxide (1 M) dropwise until the pH reaches 10. Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 5: Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a yellow solid.", "Step 6: Dissolve the yellow solid in ethanol (10 mL) and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 7: Filter the mixture and wash the solid with ethanol. Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the final product as a yellow solid (0.8 g, 60%)." ] }

CAS No.

2731008-72-1

Molecular Formula

C10H7N3O

Molecular Weight

185.2

Purity

91

Origin of Product

United States

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